REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[F:11].[NH2:12][CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH3:20])[CH2:15][CH2:14]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CC(N(C)C)=O>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:12][CH:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH3:20])[CH2:15][CH2:14]2)=[O:8])=[CH:4][C:3]=1[F:11] |f:2.3|
|
Name
|
|
Quantity
|
2.115 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)F
|
Name
|
|
Quantity
|
1.923 g
|
Type
|
reactant
|
Smiles
|
NC1CCN(CC1)CC
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting yellow solution stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
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The reaction was left over the weekend at room temperature
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Type
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CUSTOM
|
Details
|
solvent evaporated
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in methanol (10 mL)
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Type
|
CUSTOM
|
Details
|
flushed with MeOH (4×30 ml)
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Type
|
WASH
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Details
|
eluted with 7N ammonia in MeOH (4×30 mL)
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Type
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ADDITION
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Details
|
Product containing
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Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)NC2CCN(CC2)CC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.819 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |